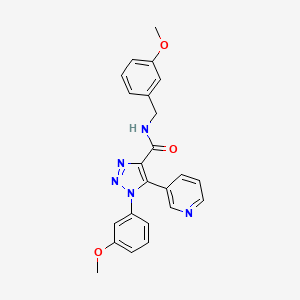

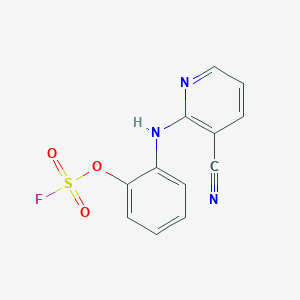

N-(3-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

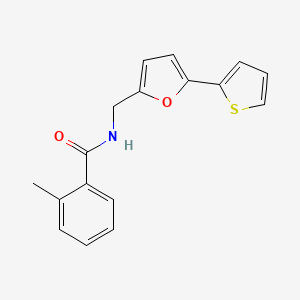

“N-(3-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom. Both of these structures are common in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole and pyridine rings, along with methoxy (OCH3) and carboxamide (CONH2) functional groups. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

Triazole rings can participate in various chemical reactions, including nucleophilic substitution and reduction. Pyridine rings can act as a base, forming salts with acids, and can also undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide and methoxy groups could enhance solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Characterization

N-(3-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide and its derivatives have been synthesized and characterized through various methods, providing a foundation for understanding their structure and potential applications in scientific research. For instance, the compound was synthesized and characterized by techniques such as FTIR, NMR, single-crystal X-ray diffraction analysis, and DFT calculation, with the tautomeric interconversion of the molecule observed through these methods (Saleem et al., 2018). Another study presented the synthesis and structure elucidation of a related compound, confirming its structure through infrared, nuclear magnetic resonance, mass spectroscopy, single-crystal X-ray diffraction, and microanalysis (Alotaibi et al., 2018).

Biological and Enzymatic Activity

Several studies have explored the biological and enzymatic activities of derivatives of this compound, highlighting their potential in medicinal and diagnostic applications. For instance, synthesized derivatives exhibited cholinesterase inhibitory potential, portraying excellent enzyme inhibition capabilities, which could be significant in treating conditions like Alzheimer’s disease (Arfan et al., 2018). In another study, derivatives of the compound were evaluated for their in vitro acetylcholinesterase as well as α-glucosidase inhibition activities, showing moderate enzyme inhibition potential, which could have implications for controlling diseases like diabetes (Saleem et al., 2018).

Application in Synthesis Protocols

The compound and its derivatives have been used in various synthesis protocols, contributing to the development of new chemical entities. The regioselective pyridine metallation chemistry was employed to produce compounds exhibiting NK-1 antagonist activity, demonstrating the compound's utility in synthesizing biologically active molecules (Jungheim et al., 2006). Moreover, the compound was involved in the solventless and metal-free synthesis of the antiepileptic drug Rufinamide and its analogues, showcasing its role in creating clinically significant drugs (Bonacorso et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3/c1-30-19-9-3-6-16(12-19)14-25-23(29)21-22(17-7-5-11-24-15-17)28(27-26-21)18-8-4-10-20(13-18)31-2/h3-13,15H,14H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLBPANVXAIHBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2576782.png)

![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2576795.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methylphenyl)triazol-4-amine](/img/structure/B2576797.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2576800.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2576802.png)

![2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline](/img/structure/B2576804.png)